
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of isonicotinaldehyde derivatives. The process may involve the following steps:
Bromination: Introduction of a bromine atom at the 3-position of the isonicotinaldehyde ring.
Chlorination: Introduction of a chlorine atom at the 5-position.
Fluorination: Introduction of a fluorine atom at the 2-position.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinic acid.
Reduction: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinalcohol.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-chloro-2-fluoroisonicotinic acid
- 3-Bromo-5-chloro-2-fluoroisonicotinalcohol
- 2-Bromo-5-chloro-3-fluoropyridine-4-carbaldehyde
Uniqueness
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is unique due to the specific arrangement of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.
Eigenschaften
Molekularformel |
C6H2BrClFNO |
|---|---|
Molekulargewicht |
238.44 g/mol |
IUPAC-Name |
3-bromo-5-chloro-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(8)1-10-6(5)9/h1-2H |
InChI-Schlüssel |
SVCSUQYOMQZZBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)F)Br)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




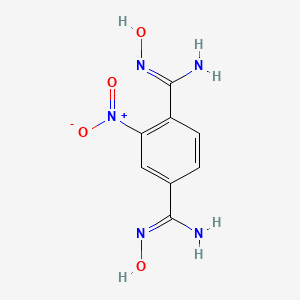
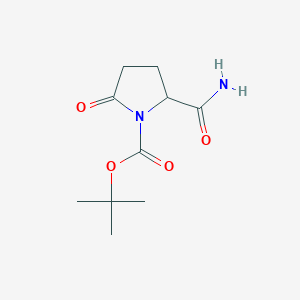
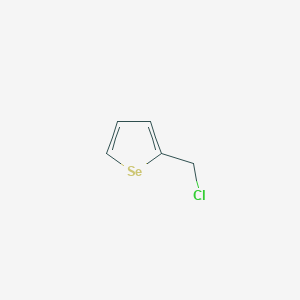
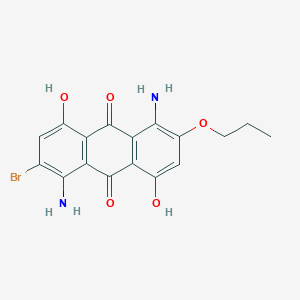
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
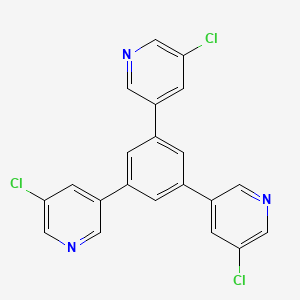
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
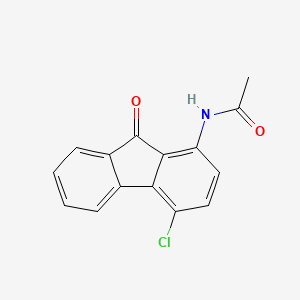
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
